molecular formula C10H10FN5O B11490238 N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11490238
M. Wt: 235.22 g/mol
InChI Key: RPAMRKFXDZKLKU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that features a fluorophenyl group, a tetrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Tetrazole Ring: Starting with a suitable nitrile compound, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves coupling the tetrazole and fluorophenyl intermediates with a propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the amide or tetrazole functionalities, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive molecule in studies of enzyme inhibition or receptor binding.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide

Uniqueness

The presence of the fluorophenyl group in N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C10H10FN5O

Molecular Weight

235.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H10FN5O/c11-8-2-1-3-9(6-8)13-10(17)4-5-16-7-12-14-15-16/h1-3,6-7H,4-5H2,(H,13,17)

InChI Key

RPAMRKFXDZKLKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCN2C=NN=N2

solubility

28 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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